7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrolo-triazine ring system.
Preparation Methods
The synthesis of 7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position . Industrial production methods often employ scalable and efficient synthetic protocols to ensure high yields and purity of the final product .
Chemical Reactions Analysis
7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Scientific Research Applications
7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Medicinal Chemistry: It is a key scaffold in the development of kinase inhibitors used in cancer therapy.
Antiviral Agents: The pyrrolo[2,1-f][1,2,4]triazine moiety is present in antiviral drugs like remdesivir, which has been used to treat RNA virus infections, including COVID-19.
Biological Research: It is used in studying various biological pathways and mechanisms due to its interaction with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival . This targeted inhibition makes it an effective agent in cancer therapy.
Comparison with Similar Compounds
7-Bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: This compound also features a bromine atom but has a chlorine atom instead of a cyclopropyl group.
7-Bromo-2-(methylsulfinyl)pyrrolo[2,1-f][1,2,4]triazine: This derivative contains a methylsulfinyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-2-cyclopropylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C9H8BrN3/c10-8-4-3-7-5-11-9(6-1-2-6)12-13(7)8/h3-6H,1-2H2 |
InChI Key |
LBVSFOFRYUDXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=CC=C3Br)C=N2 |
Origin of Product |
United States |
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